molecular formula C27H39NO B14294788 (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine CAS No. 121067-68-3

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine

Cat. No.: B14294788
CAS No.: 121067-68-3
M. Wt: 393.6 g/mol
InChI Key: JMODODFEFNPNIW-UHFFFAOYSA-N
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Description

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. For example, the reaction between 4-butoxybenzaldehyde and 4-decylaniline in the presence of an acid catalyst can yield the desired imine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification methods such as recrystallization or chromatography are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties.

    Industry: Possible use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Methoxyphenyl)-N-(4-decylphenyl)methanimine
  • (E)-1-(4-Butoxyphenyl)-N-(4-hexylphenyl)methanimine
  • (E)-1-(4-Butoxyphenyl)-N-(4-octylphenyl)methanimine

Uniqueness

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine is unique due to its specific combination of butoxy and decyl groups, which can influence its chemical reactivity and potential applications. The length of the alkyl chains and the presence of the butoxy group can affect its solubility, stability, and interaction with other molecules.

Properties

CAS No.

121067-68-3

Molecular Formula

C27H39NO

Molecular Weight

393.6 g/mol

IUPAC Name

1-(4-butoxyphenyl)-N-(4-decylphenyl)methanimine

InChI

InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-6-4-2/h14-21,23H,3-13,22H2,1-2H3

InChI Key

JMODODFEFNPNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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